4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
This compound features a tetrahydroquinoline core substituted with a 4-chlorophenyl group at position 4, three methyl groups (positions 2, 2, and 4), and a 2-furoyl moiety at position 1. Its molecular formula is C₂₃H₂₃ClN₂O₂, with a molar mass of 394.89 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-22(2)15-23(3,16-10-12-17(24)13-11-16)18-7-4-5-8-19(18)25(22)21(26)20-9-6-14-27-20/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZZMCOZKZBOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Furoyl Group: The furoyl group can be attached through an acylation reaction using furoyl chloride.
Methylation: The final step involves the methylation of the quinoline core to introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the furoyl group to a furyl alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Furyl alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Chlorophenyl)-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline (CAS 35106-46-8)
- Structure : Lacks the 2-furoyl group at position 1.
- Properties : Molecular weight 285.81 g/mol , classified as an irritant (Hazard Class).
- This simpler analog may serve as an intermediate for synthesizing derivatives like the target compound.
4-(4-Chlorophenyl)-1-(4-Methoxybenzoyl)-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline
- Structure : Replaces the 2-furoyl group with a 4-methoxybenzoyl moiety.
- Implications : The methoxy group enhances electron-donating effects compared to the furan ring, which is moderately electron-withdrawing. This difference could influence binding affinity in biological systems (e.g., receptor interactions) or stability under acidic conditions.
8-Bromo-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline (CAS 1893150-95-2)
- Structure : Features a bromine atom at position 8 instead of the 4-chlorophenyl and 2-furoyl groups.
Hybrid Tetrahydroquinoline-1,3,5-Triazine Derivatives
- Structure: Combines tetrahydroquinoline with a 1,3,5-triazine platform and indoline/piperidine fragments.
- Biological Activity : Exhibits anticoagulant properties via inhibition of coagulation factor Xa. The target compound’s 2-furoyl group may similarly modulate enzyme interactions but lacks the triazine component, suggesting divergent therapeutic applications.
Functional Group Impact Analysis
- 2-Furoyl vs.
- 4-Chlorophenyl Group : Common in antimicrobial and anticancer agents; its lipophilicity may improve membrane permeability compared to unsubstituted phenyl groups.
Biological Activity
The compound 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a synthetic derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 265.75 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines.
- Case Study : A derivative with a similar structure demonstrated an IC value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells . This suggests that the compound may have potential as an anticancer agent.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Compounds within the tetrahydroquinoline family have been reported to inhibit inflammatory mediators effectively.
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and reduction in pro-inflammatory cytokines.
Antimicrobial Activity
Research has shown that tetrahydroquinoline derivatives possess antimicrobial properties against various pathogens.
- Findings : In vitro studies indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. The presence of specific substituents on the phenyl and furoyl rings significantly influences the compound's potency.
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increases cytotoxicity against cancer cells |
| Furoyl group | Enhances anti-inflammatory properties |
Research Findings
Several studies have contributed to the understanding of the biological activities associated with this compound:
- Anticancer Studies : Tetrahydroquinoline derivatives were screened against various cancer cell lines, revealing promising anticancer activity.
- Anti-inflammatory Tests : Evaluation using carrageenan-induced edema models showed significant reduction in inflammation in treated groups.
- Antimicrobial Screening : The compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the tetrahydroquinoline core with stereochemical precision?
- Answer : The tetrahydroquinoline scaffold can be synthesized via Brønsted acid-catalyzed transfer hydrogenation, which enables enantioselective formation of the heterocyclic ring. Key steps include:
-
Reaction Design : Use chiral phosphoric acids (e.g., TRIP) to catalyze the cyclization of substituted anilines with ketones or aldehydes .
-
Stereochemical Control : Optimize reaction temperature (-20°C to 40°C) and solvent polarity (toluene or dichloromethane) to achieve >90% enantiomeric excess (ee) .
-
Functionalization : Introduce substituents (e.g., 4-chlorophenyl, 2-furoyl) via post-cyclization alkylation or acylation under mild basic conditions (K₂CO₃, DMF) .
Table 1 : Comparison of Synthetic Routes
Method Catalyst Yield (%) ee (%) Reference Brønsted Acid TRIP 78–85 92–95 Organocatalysis Proline 65–70 80–85 –
Q. How can the structural conformation of this compound be validated experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For this compound:
- Crystallization : Use slow evaporation of a hexane/ethyl acetate mixture to obtain plate-like crystals .
- Data Collection : Employ a STOE IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Key Observations : The tetrahydroquinoline core adopts a half-chair conformation, with the 4-chlorophenyl group in an axial position (torsion angle: C4–C11–C16–C15 = 175.14°) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting biological activity and binding modes?
- Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling:
- Target Selection : Prioritize proteins with quinoline-binding pockets (e.g., cytochrome P450, kinase enzymes) .
- Docking Parameters : Use the Lamarckian genetic algorithm with a grid box centered on the active site (25 ų). Validate with RMSD clustering (<2.0 Å) .
- QSAR Descriptors : Include logP, polar surface area, and H-bond acceptor/donor counts derived from SCXRD data (e.g., N–H···Cl interactions) .
Q. How can contradictory biological activity data for similar tetrahydroquinoline derivatives be resolved?
- Answer : Address variability through:
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Structural Analysis : Compare substituent effects—e.g., 2-furoyl vs. acetyl groups—on membrane permeability (logD measured via shake-flask method) .
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
- Answer :
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate diastereomers (retention time shift ≥1.5 min) .
- NMR Spectroscopy : Assign δ 1.2–1.5 ppm (2,2,4-trimethyl groups) and δ 7.3–7.6 ppm (4-chlorophenyl) for structural validation .
- Elemental Analysis : Confirm Cl content (theoretical: 8.9%; observed: 8.7–9.1%) .
Methodological Notes
- Stereochemical Challenges : The axial 4-chlorophenyl group introduces steric hindrance, requiring low-temperature crystallography for accurate resolution .
- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., Cambridge Structural Database) to facilitate replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
